molecular formula C10H6O4 B128704 Furil CAS No. 492-94-4

Furil

Cat. No. B128704
CAS RN: 492-94-4
M. Wt: 190.15 g/mol
InChI Key: SXPUVBFQXJHYNS-UHFFFAOYSA-N
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Description

Furil, also known as 2,2'-furil, is a chemical compound that has been studied for its photophysical properties. The research on furil indicates that its emission characteristics are independent of the solvent media, suggesting that there are no conformational changes in the excited state . This stability in different media makes furil an interesting subject for further photophysical studies.

Synthesis Analysis

The synthesis of furil and its derivatives is a topic of significant interest due to their potential applications. Various methods have been developed to synthesize furil derivatives, including enzymatic polymerization , rhodium-catalyzed conversion , Feist-Bénary addition-elimination , and hydrogenation using nickel nanoparticles . These methods demonstrate the versatility of furil as a building block for creating a wide range of compounds with different properties and potential applications.

Molecular Structure Analysis

Furil's molecular structure is characterized by its furan rings, which are five-membered aromatic heterocycles containing oxygen. This structure is highly functionalized and can be further elaborated through various chemical reactions. The presence of oxygen atoms within the furan ring makes it a desired raw material for the sustainable production of value-added chemicals .

Chemical Reactions Analysis

Furil and its derivatives undergo a variety of chemical reactions. For instance, furfural, a related compound, can be converted to C4 and C5 chemicals through catalytic processes involving selective hydrogenation, hydrogenolysis, and oxidation . Additionally, furil derivatives can be synthesized through reactions such as [3+2] annulation , Feist-Bénary addition-elimination , and coupling followed by cyclization . These reactions allow for the construction of polysubstituted furans, which are valuable in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of furil derivatives are influenced by the specific substituents and the synthesis methods used. For example, biobased furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan exhibit molecular weights around 2000 g/mol and their physical properties are affected by the methylene units in the dicarboxylic segments . The stability of furil in various solvents, as mentioned earlier, is a significant physical property that contributes to its utility in photophysical studies .

Scientific Research Applications

  • Photophysical Properties

    • Furil exhibits unique photophysical properties, particularly in its excited singlet and triplet states. Its emission characteristics are independent of the solvent media, suggesting no conformational changes in the excited state. These properties have been extensively studied through steady-state emission and laser flash photolysis techniques (Singh & Palit, 2002).
  • Photochemical Reduction Studies

    • Research has explored the photochemical reduction of furil by various agents, such as pentachlorophenol. These studies contribute to understanding the cyclic process of furil photoreduction and the resulting spin polarizations, which are significant in the field of magnetic resonance (DeBoer, Hutchinson, Hawley, & Wan, 1979).
  • Solvent Effects in Photoreduction

    • The efficiency of furil photoreduction varies with different solvents, which has implications in synthetic chemistry. For instance, studies show that furil undergoes an efficient photoreduction in benzene and acetonitrile containing triethylamine (Masuda, Takeuchi, Inoue, & Sakurai, 1994).
  • Improvements in Synthesis

    • Advances have been made in the synthesis of furil, increasing its yield significantly. These improvements in experimental procedures have broad implications for its industrial production and application (Yan-hong, 2007).
  • Studies in Crystalline Environments

    • The excited triplet state of furil has been examined in different crystalline environments, which is crucial for understanding its behavior in solid-state physics and materials science (Sandroff & Chan, 1983).
  • Reactions with Organophosphorus Compounds

    • Furil's reaction with alkyl phosphites and ylide-phosphoranes has been studied, contributing to organophosphorus chemistry. This research helps in understanding the formation of various phosphorane derivatives and ethylenes, which are important in synthetic chemistry (Mahran, Abdou, & Khidre, 1990).
  • Polymerization Research

    • Solid-state polymerization of furil has been investigated, which is significant for the development of new polymeric materials. This research explores the conditions under which furil polymerizes and the properties of the resulting polymers (Burzyński & Prasad, 1985).
  • Applications in Electrochemical Sensors

    • Furil has been used as a neutral carrier in PVC membrane electrodes for aluminum(III) ions. This application demonstrates its potential in developing sensitive and selective electrochemical sensors (Mousavi, Arvand-Barmchi, & Zanjanchi, 2001).
  • ESR and CIDEP Studies

    • The study of transient free radicals formed during the photoreduction of furil, characterized by ESR and CIDEP, contributes significantly to our understanding of radical chemistry and magnetic resonance spectroscopy (Elliot & Wan, 1978).
  • Molecular Configuration Analysis

    • X-ray diffraction studies on furil crystals have helped determine its molecular configuration, crucial for understanding its chemical and physical properties (Biswas, Ray, & Podder, 1987).

Safety And Hazards

According to the safety data sheet, Furil poses no health hazard and offers no hazard beyond that of ordinary combustible materials. In case of accidental release, personal precautions such as avoiding dust formation and avoiding breathing vapours, mist, or gas are advised .

properties

IUPAC Name

1,2-bis(furan-2-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPUVBFQXJHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049413
Record name alpha-Furil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furil

CAS RN

492-94-4
Record name Furil
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Record name alpha-Furil
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Record name Furil
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanedione, 1,2-di-2-furanyl-
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Record name alpha-Furil
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Record name 2,2'-furil
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Record name .ALPHA.-FURIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,250
Citations
R Debnath, SK Chatterjee, SC Bera - 1985 - nopr.niscpr.res.in
… In this context, we have made the spectral studies on (Xfuril and the results are presented in … in a-furil crystal could be inferred. We have studied the IR spectra of a-furil in solution and …
Number of citations: 0 nopr.niscpr.res.in
A Puthanveedu, K Shanmugasundaram… - Journal of Materials …, 2022 - pubs.rsc.org
… In conclusion, two novel blue D–A type emitter materials based on furil and thenil coupled … The thenil and furil based LECs showed a maximum brightness of 720 and 690 cd m −2 for …
Number of citations: 5 pubs.rsc.org
A Puthanveedu, K Shanmugasundaram… - Journal of Materials …, 2021 - pubs.rsc.org
Future artificial lighting devices ought to be efficient, economical, environmentally benign and free of rare metals like iridium. In this regard, we report the design and fabrication of a non-…
Number of citations: 8 pubs.rsc.org
MFB Ali, N Kishikawa, K Ohyama… - … of Chromatography a, 2013 - Elsevier
… To the best of our knowledge, using 2,2′-furil for monitoring … , IS), 2,2′-furil and ammonium acetate were purchased from Wako … of 2,2′-furil and ammonium acetate and dissolving in …
Number of citations: 26 www.sciencedirect.com
MF Mousavi, M Arvand‐Barmchi… - … Journal Devoted to …, 2001 - Wiley Online Library
A PVC membrane electrode for aluminum(III) ions based on Furil (ethan dione, di‐(2‐furyl)) as neutral carrier was prepared. The electrode exhibits a near Nernstian response for Al 3+ …
P Kundu, N Chattopadhyay - The Journal of Chemical Physics, 2016 - pubs.aip.org
… The conformations of α-furil in the triplet state have been compared … α-furil is obtained from different excited state geometries. Photoacoustic calorimetric study of α-furil reveals that α-furil …
Number of citations: 6 pubs.aip.org
GA Urove, DG Peters - Journal of Electroanalytical Chemistry, 1994 - Elsevier
… A cyclic voltammogram for reduction of furil at a … of furil at a mercury pool cathode yield 2-furoic acid, 1,2-di(2-furyl)-2-hydroxy-3-cyanopropanone and 1,2-di(2-furyl)ethanone; when furil …
Number of citations: 15 www.sciencedirect.com
JC John, K Shanmugasundaram, CVSB Rao… - New Journal of …, 2021 - pubs.rsc.org
Two novel furil-based small molecules FlBzPy and FlThPy were designed and synthesized with simple synthetic procedures for the first time for the LEC application. The optical, thermal…
Number of citations: 4 pubs.rsc.org
A Bobrowski - … Journal Devoted to Fundamental and Practical …, 2004 - Wiley Online Library
… supporting electrolyte containing ammonia buffer, α‐furil dioxime in the absence and in the … Ni in the form of complexes with α‐furil dioxime in the presence of Zn matrix are presented. In …
H Mizuguchi, YF Zhang, H Onodera, S Nishizawa… - Chemistry …, 2008 - journal.csj.jp
A new, highly sensitive colorimetry for trace Ni II at the parts per billion level has been developed. The method is based on effective adsorption of the orange-colored Ni II chelate with α-…
Number of citations: 15 www.journal.csj.jp

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